2-Hydroxy-3-butynoic acid

Description

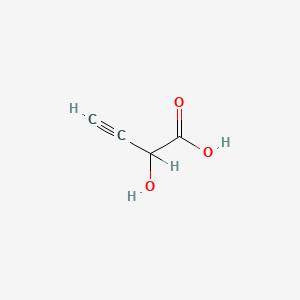

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybut-3-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNHDEQKHFRYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276602, DTXSID20960490 | |

| Record name | 2-Hydroxy-3-butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxybut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40027-75-6, 38628-65-8 | |

| Record name | 2-Hydroxy-3-butynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxybut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-butynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2-Hydroxy-3-butynoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-butynoic acid is a valuable, yet sparsely documented, chiral building block possessing both an α-hydroxy acid moiety and a terminal alkyne. This unique combination of functional groups makes it a highly attractive precursor for the synthesis of complex pharmaceutical intermediates and bioactive molecules, enabling facile modification via reactions such as click chemistry, Sonogashira coupling, and esterification. This guide presents a comprehensive, field-proven methodology for the synthesis of this compound, beginning from commercially available starting materials. We will elucidate a robust two-step synthetic pathway, provide detailed, step-by-step experimental protocols, and outline a complete analytical workflow for the structural verification and purity assessment of the final compound. Furthermore, this document delves into the critical safety considerations for handling the associated reagents and offers insights into potential strategies for asymmetric synthesis to access enantiomerically pure forms of the target molecule.

Introduction and Strategic Overview

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. α-Hydroxy acids are privileged structures in medicinal chemistry, and the incorporation of a terminal alkyne provides a versatile chemical handle for late-stage diversification and the construction of complex molecular architectures[1]. This compound (CAS: 38628-65-8) merges these two functionalities, presenting a compact, high-value building block.

Despite its potential, detailed synthetic procedures and characterization data are not widely available in peer-reviewed literature. This guide aims to fill that gap by proposing a logical and reliable synthetic strategy based on fundamental organic chemistry principles: the cyanohydrin formation from propynal, followed by acidic hydrolysis of the intermediate nitrile.

Causality of the Chosen Route: This pathway was selected for its efficiency and reliance on well-understood, high-yielding transformations.

-

Step 1: Cyanohydrin Formation. The reaction of an aldehyde with a cyanide source is a classic and highly effective method for generating α-hydroxynitriles. Propynal is a logical precursor, directly installing the required carbon backbone and alkyne functionality[2].

-

Step 2: Nitrile Hydrolysis. The subsequent hydrolysis of the nitrile group to a carboxylic acid is a robust and standard conversion, providing a direct route to the final α-hydroxy acid.

This approach is both atom-economical and strategically sound, minimizing step count and utilizing readily accessible reagents.

Physicochemical and Safety Data

A thorough understanding of the target compound's properties and hazards is paramount for successful and safe experimentation.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 38628-65-8 | [3][4] |

| Molecular Formula | C₄H₄O₃ | [3][5][6] |

| Molecular Weight | 100.07 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Purity | Typically >97.0% | [3][4] |

| Key Hazards | Skin Irritant, Serious Eye Irritant | [5] |

| Handling Notes | Hygroscopic, Heat Sensitive | [4] |

GHS Hazard Information and Safety Precautions

Aggregated GHS information indicates that this compound is classified as a skin and eye irritant[5]. Safe handling is critical.

-

Hazard Statements:

-

Mandatory Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Handle only within a certified chemical fume hood to avoid inhalation of dust[9].

-

Wash hands and any exposed skin thoroughly after handling.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents[4][7].

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[8].

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If irritation persists, seek medical attention[9].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor[7].

-

Proposed Synthesis Workflow

The synthesis of this compound is conceptualized as a two-step process. This workflow diagram provides a high-level overview of the strategy.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.

Protocol 4.1: Synthesis of 2-Hydroxy-3-butynenitrile (Intermediate)

Mechanistic Principle: This step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of propynal. The reaction is typically base-catalyzed, but for safety and control, we will generate the nucleophile in situ under weakly acidic conditions to form the cyanohydrin.

Caption: Mechanism of nucleophilic attack by cyanide on propynal.

Materials:

-

Propynal (1.0 eq)

-

Sodium Cyanide (NaCN) (1.1 eq)

-

Glacial Acetic Acid (AcOH) (1.1 eq)

-

Diethyl Ether (Et₂O), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.1 eq). Suspend the NaCN in anhydrous diethyl ether (approx. 0.5 M relative to propynal).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, prepare a solution of propynal (1.0 eq) and glacial acetic acid (1.1 eq) in anhydrous diethyl ether. Add this solution to the dropping funnel.

-

Reaction Execution: Add the propynal/acetic acid solution dropwise to the cooled NaCN suspension over 30-45 minutes. Maintain the internal temperature below 5 °C. Causality: Slow, cold addition is crucial to control the exotherm and prevent polymerization of propynal.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of propynal by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system.

-

Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Rationale: This neutralizes the excess acetic acid and quenches any residual reactive species.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Avoid excessive heat. The resulting crude oil is the α-hydroxynitrile intermediate.

Protocol 4.2: Hydrolysis of 2-Hydroxy-3-butynenitrile to this compound

Mechanistic Principle: Acid-catalyzed hydrolysis converts the nitrile into a carboxylic acid through the formation of a protonated nitrilium ion intermediate, which is then attacked by water, ultimately leading to the desired product and ammonium chloride as a byproduct.

Materials:

-

Crude 2-Hydroxy-3-butynenitrile (from Protocol 4.1) (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (approx. 6 M, excess)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place the crude cyanohydrin intermediate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 5-10 volumes).

-

Reaction Execution: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. Rationale: Elevated temperatures are required to drive the hydrolysis of the stable nitrile group.

-

Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting nitrile and the appearance of a more polar spot corresponding to the carboxylic acid.

-

Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with saturated brine to remove the bulk of the water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel to yield the final product as a white to light-yellow solid[3][4].

Characterization and Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): The expected proton NMR spectrum would display key diagnostic signals.

-

δ ~4.5-4.7 ppm (d, 1H): This doublet corresponds to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). It is coupled to the acetylenic proton.

-

δ ~3.4-3.6 ppm (d, 1H): This doublet is the terminal acetylenic proton (-C≡CH). It shows coupling to the α-proton.

-

δ ~5.5-6.5 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH).

-

δ ~12.0-13.0 ppm (br s, 1H): A very broad singlet far downfield for the carboxylic acid proton (-COOH). (Basis for Prediction: Similar α-hydroxy esters and acids show the α-proton in the 4-5 ppm range[10]. Terminal alkyne protons are typically found around 2.5-3.5 ppm).

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ ~170-175 ppm: Carboxylic acid carbonyl carbon (C1).

-

δ ~75-80 ppm: Acetylenic carbon attached to the chiral center (C3).

-

δ ~70-75 ppm: Terminal acetylenic carbon (C4).

-

δ ~60-65 ppm: The α-hydroxy carbon (C2). (Basis for Prediction: Standard chemical shift values for carboxylic acids, alkynes, and alcohol-bearing carbons[10]).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.

-

~3400-2500 cm⁻¹ (very broad): Overlapping O-H stretching vibrations from the alcohol and the hydrogen-bonded carboxylic acid dimer[11].

-

~2120 cm⁻¹ (sharp, weak): C≡C stretch of the terminal alkyne. This is a highly diagnostic peak.

-

~1710-1730 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid[11].

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-): In negative ion mode, the most prominent peak would be the deprotonated molecular ion.

-

[M-H]⁻: Calculated m/z = 99.01[6].

-

-

High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition.

-

HRMS (ESI-) for C₄H₃O₃⁻: Calculated: 99.0088; Found: [Value should be within 5 ppm].

-

Considerations for Asymmetric Synthesis

For applications in drug development, accessing a single enantiomer of this compound is often essential. While this guide focuses on the racemic synthesis, several strategies for asymmetric synthesis can be considered:

-

Chiral Resolution: The racemic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), followed by fractional crystallization[12].

-

Catalytic Asymmetric Synthesis: A more elegant approach involves the enantioselective addition of a cyanide equivalent to propynal using a chiral catalyst. Chiral Lewis acid complexes or organocatalysts have been successfully employed in similar cyanohydrin syntheses and could be adapted for this substrate[13][14]. This approach avoids resolution and is more atom-economical.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols for synthesis, purification, and analysis, researchers can reliably produce and verify this valuable chemical building block. The emphasis on the causality behind experimental choices, coupled with comprehensive safety information and forward-looking considerations for asymmetric synthesis, equips scientists with the necessary knowledge to confidently incorporate this molecule into their research and development programs.

References

- 1. This compound | 38628-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CAS#:38628-65-8 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C4H4O3 | CID 170267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C4H4O3) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. york.ac.uk [york.ac.uk]

- 13. research.rug.nl [research.rug.nl]

- 14. groups.ims.ac.jp [groups.ims.ac.jp]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-butynoic acid, a unique molecule incorporating both a carboxylic acid and a propargyl alcohol moiety, presents a compelling scaffold for chemical synthesis and drug design. Its bifunctional nature, combining the reactivity of a terminal alkyne with the acidic and hydrogen-bonding capabilities of an alpha-hydroxy carboxylic acid, makes it a versatile building block. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Understanding these fundamental characteristics is paramount for its effective utilization in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound possesses a four-carbon backbone with a hydroxyl group at the C-2 position and a carbon-carbon triple bond commencing at C-3. This structure imparts chirality at the C-2 position.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-hydroxybut-3-ynoic acid[1] |

| CAS Number | 38628-65-8[2] |

| Molecular Formula | C₄H₄O₃[2] |

| Molecular Weight | 100.07 g/mol [2] |

| Canonical SMILES | C#CC(C(=O)O)O[1] |

| InChIKey | LWNHDEQKHFRYMD-UHFFFAOYSA-N[1] |

Physicochemical Properties

Due to a scarcity of published experimental data for this compound, the following table includes predicted values from reputable computational models to provide a foundational understanding of its physicochemical profile.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| pKa | ~2.5 - 3.5 | (Estimated based on similar alpha-hydroxy acids) |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | High | (Qualitatively expected due to polar functional groups) |

| LogP | -0.93 | ChemScene |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

Physical State and Appearance

Commercially available this compound is typically a white to light yellow powder or crystalline solid.[3] It is noted to be hygroscopic and heat-sensitive, necessitating storage under inert gas at low temperatures (e.g., frozen, <0°C).

Spectroscopic Data (Predicted)

For the structural elucidation and confirmation of this compound, the following spectral characteristics are predicted.

¹H NMR Spectroscopy (Predicted)

-

Terminal Alkyne Proton (≡C-H): A singlet is expected around 2.5-3.0 ppm.

-

Alpha-Proton (CH-OH): A quartet (if coupled to the alkyne proton, which can be variable) or a singlet is anticipated in the region of 4.0-4.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet with a chemical shift that is highly dependent on solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above 10 ppm, also dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbon (C=O): Expected in the range of 170-185 ppm.

-

Alpha-Carbon (C-OH): Predicted to be in the 60-75 ppm region.

-

Alkynyl Carbons (C≡C): Two distinct signals are expected between 70-90 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Alcohol and Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C≡C-H Stretch (Terminal Alkyne): A sharp, moderate intensity peak around 3300 cm⁻¹.

-

C≡C Stretch: A weak absorption in the 2100-2150 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1700-1725 cm⁻¹.

-

C-O Stretch: A moderate band in the 1050-1150 cm⁻¹ range.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[4] Alpha-cleavage adjacent to the hydroxyl group is also a likely fragmentation pathway.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried. Finely powder a small amount of the solid.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (0.5-1°C) is indicative of high purity.

Determination of pKa via Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid functional group.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. The pH at the volume of NaOH that is half of the equivalence point volume corresponds to the pKa of the acid.

Determination of Solubility

Assessing solubility in various solvents is critical for applications in drug formulation and reaction chemistry.

Protocol:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: Add a known mass (e.g., 10 mg) of this compound to a vial.

-

Solvent Addition: Add the selected solvent in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

-

Observation: Continue adding solvent until the solid completely dissolves. The solubility can be expressed quantitatively (e.g., in mg/mL). For qualitative assessment, a common threshold is solubility at >10 mg/mL.

-

pH-Dependent Aqueous Solubility: For aqueous solubility, perform the above procedure at different pH values (e.g., pH 2, 7.4, and 9) using appropriate buffers to understand the impact of ionization on solubility.

Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups.

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amide formation, and reduction to the corresponding diol.

-

Alpha-Hydroxy Group: Can be oxidized to the corresponding alpha-keto acid or participate in ether formation.

-

Terminal Alkyne: The acidic proton can be removed by a strong base to form an acetylide, which is a potent nucleophile for C-C bond formation.[5] The alkyne can also undergo various addition reactions (e.g., hydrogenation, halogenation) and participate in metal-catalyzed cross-coupling and cycloaddition reactions.[6]

The molecule is reported to be heat-sensitive, which suggests that it may be prone to decarboxylation or other decomposition pathways at elevated temperatures. Its hygroscopic nature indicates that it should be handled and stored under anhydrous conditions to prevent degradation.

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas:

-

Medicinal Chemistry: The terminal alkyne is a key functional group for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), a powerful tool for bioconjugation and the synthesis of complex drug candidates. The alpha-hydroxy acid motif is present in many biologically active molecules and can influence binding to target proteins. Derivatives of butynoic acid have been utilized in the synthesis of kinase inhibitors and other pharmaceuticals.

-

Organic Synthesis: As a bifunctional building block, it can be used to construct a variety of heterocyclic and carbocyclic systems. For example, it can serve as a precursor to substituted lactones, which are common motifs in natural products.

-

Materials Science: Terminal alkynes can be polymerized or grafted onto surfaces to modify their properties. The carboxylic acid and hydroxyl groups provide additional handles for covalent attachment or for influencing material characteristics through hydrogen bonding.

Conclusion

This compound is a promising, albeit under-characterized, molecule with significant potential for synthetic and medicinal applications. While experimental data on its physicochemical properties are limited, this guide provides a robust framework of predicted values and detailed experimental protocols to enable its effective use in the laboratory. A thorough understanding of its properties, reactivity, and stability is crucial for unlocking its full potential as a versatile chemical building block.

References

An In-Depth Technical Guide to 2-Hydroxy-3-butynoic Acid: Synthesis, Properties, and Applications in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-butynoic acid is a bifunctional molecule of significant interest in contemporary chemical synthesis and drug discovery. Possessing both a carboxylic acid and a terminal alkyne, this compact C4 building block offers orthogonal reactivity, making it a versatile precursor for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the fields of bioorthogonal chemistry and targeted enzyme inhibition, where the precise introduction of its unique structural motifs can impart potent and specific biological activity. This guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, outlining a plausible synthetic pathway, and delving into its applications as a sophisticated tool for researchers in medicinal chemistry and chemical biology.

Part 1: Core Chemical and Physical Data

Identifiers and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The primary identifiers and synonyms for this compound are summarized below.

| Identifier Type | Value |

| CAS Number | 38628-65-8[1], 40027-75-6[1] |

| IUPAC Name | 2-hydroxybut-3-ynoic acid[1] |

| Molecular Formula | C₄H₄O₃[1] |

| Molecular Weight | 100.07 g/mol [1] |

| SMILES | C#CC(C(=O)O)O[1] |

| InChIKey | LWNHDEQKHFRYMD-UHFFFAOYSA-N[1] |

| Synonyms | 2-hydroxybut-3-ynoic acid, 3-Butynoic acid, 2-hydroxy-, alpha-Hydroxybutynoate[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Physical State | White to light yellow powder/crystal | TCI Chemicals |

| Purity | >97.0% (Typical) | TCI Chemicals |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

| XLogP3-AA (Predicted) | -0.5 | PubChem[1] |

Part 2: Synthesis and Spectroscopic Characterization

Plausible Synthetic Pathway

Diagram of Plausible Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure for the synthesis of α-hydroxy acids from aldehydes via cyanohydrin formation and subsequent hydrolysis. This should be considered a foundational method, and optimization of reaction conditions would be necessary for the specific synthesis of this compound.

Step 1: Formation of 2-Hydroxy-3-butynenitrile (Cyanohydrin Formation)

-

Rationale: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of propynal. A basic catalyst is often employed to generate a sufficient concentration of the cyanide nucleophile from a source like KCN or HCN. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and minimize side products.

-

Procedure:

-

In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared and cooled in an ice bath.

-

Propynal is added dropwise to the cooled KCN solution with vigorous stirring. The pH is maintained in a slightly basic range (pH 8-9) by the addition of a weak acid, such as acetic acid, to facilitate the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

-

Upon completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to quench the reaction and protonate the intermediate alkoxide.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-hydroxy-3-butynenitrile.

-

Step 2: Hydrolysis of 2-Hydroxy-3-butynenitrile to this compound

-

Rationale: Acid-catalyzed hydrolysis converts the nitrile functional group into a carboxylic acid. The reaction proceeds through an amide intermediate. Heating under reflux is necessary to drive the reaction to completion.

-

Procedure:

-

The crude 2-hydroxy-3-butynenitrile from Step 1 is combined with an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

-

The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia or by TLC analysis.

-

After cooling to room temperature, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra for this compound, the following tables outline the expected key signals for its characterization by NMR, IR, and mass spectrometry, based on its chemical structure and data from analogous compounds.

Table 2.1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -OH (alcohol) | Broad singlet | Variable, concentration-dependent | Exchangeable with D₂O. |

| -COOH | Broad singlet | > 10 | Exchangeable with D₂O. |

| -CH (OH)- | ~4.5 | Doublet | Coupled to the acetylenic proton. |

| ≡C-H | ~2.5 | Doublet | Coupled to the methine proton. |

| ¹³C NMR | |||

| -C OOH | ~170-175 | Carboxylic acid carbon. | |

| C ≡CH | ~80-85 | Acetylenic carbon (quaternary). | |

| C≡C H | ~70-75 | Acetylenic carbon (methine). | |

| -C H(OH)- | ~60-65 | Carbon bearing the hydroxyl group. |

Table 2.2: Predicted IR and Mass Spectrometry Data

| Technique | Expected Peaks | Functional Group Assignment |

| FTIR (cm⁻¹) | 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 (sharp) | ≡C-H stretch (terminal alkyne) | |

| ~2120 (weak) | C≡C stretch | |

| ~1710 (strong) | C=O stretch (carboxylic acid) | |

| Mass Spec. (EI) | m/z 100 [M]⁺ | Molecular ion |

| m/z 83 [M-OH]⁺ | Loss of hydroxyl radical | |

| m/z 55 [M-COOH]⁺ | Loss of carboxyl group |

Part 3: Applications in Drug Development and Chemical Biology

The unique structural features of this compound make it a valuable tool in modern drug discovery and chemical biology.

Suicide Inactivation of D-Lactate Dehydrogenase

A significant application of this compound is its role as a suicide inactivator of the FAD-containing flavoenzyme D-lactate dehydrogenase. This enzyme is crucial for anaerobic metabolism in certain microorganisms.

-

Mechanism of Action: this compound acts as a substrate for D-lactate dehydrogenase. The enzyme abstracts the α-hydrogen, leading to the formation of a reactive allene carbanion intermediate. This intermediate then covalently modifies the FAD cofactor, leading to irreversible inactivation of the enzyme. This targeted mechanism of action makes it an interesting lead compound for the development of novel antimicrobial agents.

Diagram of D-Lactate Dehydrogenase Inactivation

Caption: Mechanism of suicide inactivation of D-Lactate Dehydrogenase.

A Versatile Building Block for Click Chemistry

The terminal alkyne group in this compound makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.

-

Application in Drug Discovery: The triazole ring is a valuable scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds. By using this compound, researchers can readily conjugate this molecule to azide-modified biomolecules, such as proteins or nucleic acids, or to other small molecules to create novel drug candidates. The carboxylic acid and hydroxyl groups can serve as additional points for modification or interaction with biological targets.

Workflow for CuAAC using this compound

The following is a generalized workflow for a CuAAC reaction involving this compound.

Diagram of a Typical CuAAC Workflow

Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Part 4: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1].

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a potent and versatile molecule with significant potential for researchers in drug discovery and chemical biology. Its ability to act as a targeted enzyme inactivator and its utility as a building block in click chemistry provide a dual platform for the development of novel therapeutics and biological probes. While further research is needed to establish detailed and optimized synthetic protocols, the foundational chemical principles and demonstrated applications outlined in this guide underscore its importance as a valuable tool in the modern chemist's arsenal. As with any reactive chemical, appropriate safety measures must be strictly adhered to during its handling and use.

References

"chemical structure and bonding in 2-Hydroxy-3-butynoic acid"

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical structure, bonding, and potential physicochemical properties of this compound. As a molecule incorporating a terminal alkyne, a hydroxyl group, and a carboxylic acid, it represents a versatile building block with potential applications in medicinal chemistry and materials science. This document synthesizes fundamental chemical principles with predictive methodologies to offer a comprehensive profile of this intriguing molecule.

Molecular Structure and Bonding

This compound (C₄H₄O₃) is a chiral molecule featuring a four-carbon backbone.[1] Its structure is characterized by the presence of three key functional groups: a carboxylic acid at C1, a hydroxyl group at C2, and a terminal alkyne at C3-C4. The IUPAC name for this compound is 2-hydroxybut-3-ynoic acid.[1]

The hybridization of the carbon atoms dictates the molecule's geometry. The C1 and C2 carbons are sp² and sp³ hybridized, respectively, leading to a trigonal planar geometry around C1 and a tetrahedral arrangement around C2. The C3 and C4 carbons of the alkyne group are sp hybridized, resulting in a linear C-C≡C-H arrangement with bond angles of approximately 180°.

A visual representation of the molecular structure is provided below:

Caption: 2D representation of this compound's structure.

Predicted Bond Parameters

| Bond | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Angle Atoms |

| C1=O1 | sp²-sp² | ~1.20 | ~120 | O1=C1-O2 |

| C1-O2 | sp²-sp² | ~1.36 | ~120 | O1=C1-C2 |

| C1-C2 | sp²-sp³ | ~1.51 | ~109.5 | O2-C1-C2 |

| C2-O3 | sp³-sp² | ~1.43 | ~109.5 | C1-C2-O3 |

| C2-H | sp³-s | ~1.09 | ~109.5 | C1-C2-H |

| C2-C3 | sp³-sp | ~1.47 | ~109.5 | O3-C2-C3 |

| C3≡C4 | sp-sp | ~1.21 | ~180 | C2-C3≡C4 |

| C4-H | sp-s | ~1.06 | ~180 | C3≡C4-H |

Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation around the C2-C3 single bond. A conformational analysis helps in understanding the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets. The study of different 3D arrangements a molecule can adopt through rotation around single bonds is known as conformational analysis.[2]

The stability of different conformers is influenced by torsional strain and steric interactions.[2] Additionally, the potential for intramolecular hydrogen bonding between the hydroxyl group at C2 and the carbonyl oxygen of the carboxylic acid can significantly influence the conformational landscape.

Below is a diagram illustrating the key rotational freedom leading to different conformers.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Hydroxy-3-butynoic acid, a unique molecule combining a carboxylic acid, a hydroxyl group, and an alkyne moiety, presents both opportunities and challenges in its application, particularly within pharmaceutical and chemical synthesis contexts. Its solubility and stability are critical parameters that dictate its formulation, storage, and overall viability in various applications. This technical guide provides a comprehensive overview of the solubility and stability of this compound. We will delve into its physicochemical properties, explore its solubility profile in a range of solvents, and critically examine its stability under different environmental conditions. Furthermore, this guide furnishes detailed experimental protocols for the systematic evaluation of these key attributes, empowering researchers to make informed decisions in their work with this compound.

Introduction to this compound

This compound (CAS No: 38628-65-8) is a chiral carboxylic acid with the molecular formula C₄H₄O₃ and a molecular weight of 100.07 g/mol .[1][2][3] Its structure, featuring a terminal alkyne, a hydroxyl group on the alpha-carbon, and a carboxylic acid, makes it a valuable building block in organic synthesis. The presence of these functional groups imparts a unique combination of polarity, reactivity, and potential for hydrogen bonding, all of which significantly influence its solubility and stability.

Understanding these properties is paramount for:

-

Drug Development: Ensuring the bioavailability and shelf-life of active pharmaceutical ingredients (APIs).

-

Chemical Synthesis: Optimizing reaction conditions and purification processes.

-

Formulation Science: Developing stable and effective product formulations.

This guide will serve as a foundational resource for scientists and researchers, providing both theoretical insights and practical methodologies for handling and characterizing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | [1][2] |

| Molecular Weight | 100.07 g/mol | [1][2] |

| CAS Number | 38628-65-8 | [2][3] |

| Physical State | Solid (White to light yellow powder/crystal) | [2][3] |

| Storage Conditions | Frozen (<0°C), under inert gas | [3] |

| Key Characteristics | Hygroscopic, Heat Sensitive | [4] |

Solubility Profile of this compound

The solubility of a compound is a critical factor in its application. While quantitative solubility data for this compound is not extensively available in the public domain, we can infer its solubility profile based on the principle of "like dissolves like" and the properties of its functional groups.[5]

Theoretical Solubility Considerations

The presence of a carboxylic acid and a hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor.[5] This suggests good solubility in polar protic solvents. The relatively small carbon backbone (four carbons) further supports its solubility in polar solvents. Conversely, the nonpolar alkyne group and the carbon chain contribute to some solubility in less polar organic solvents.

Expected Solubility in Common Solvents

Based on its structure, the expected solubility of this compound in a range of solvents is summarized in the table below. This serves as a predictive guide for experimental work.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of extensive hydrogen bonding with the carboxylic acid and hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Ethers | Diethyl ether, THF | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |

| Esters | Ethyl acetate | Low to Moderate | Possesses some polarity but is a less effective hydrogen bonding partner compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Very Low | The nonpolar nature of these solvents makes them poor choices for dissolving a polar molecule like this compound. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector or other suitable analytical instrument

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Quantification: Accurately weigh the filtered solution. The concentration of this compound in the filtrate can be determined by a validated analytical method, such as HPLC. Alternatively, for a gravimetric determination, the solvent can be evaporated, and the mass of the remaining solid can be measured.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Stability of this compound

The stability of a molecule is its ability to resist chemical change or physical degradation over time. This compound's stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Factors Influencing Stability

-

Thermal Stability: The alkyne functional group is known to be energetic and can be susceptible to thermal decomposition. Studies on the related compound, 2-butynoic acid, have shown the potential for thermal runaway at elevated temperatures.[6] It is therefore crucial to handle this compound with caution at temperatures above ambient. Supplier data also indicates that the compound is heat-sensitive.[4]

-

pH Stability (Hydrolysis): The ester linkage in a potential prodrug form or the molecule itself could be susceptible to hydrolysis under acidic or basic conditions. The carboxylic acid group will be deprotonated at basic pH, which may influence its reactivity and degradation pathways.

-

Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in organic molecules. While specific data for this compound is unavailable, photostability testing is a standard component of stability studies for photosensitive compounds.

-

Oxidative Stability: The alkyne and hydroxyl groups may be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, we can propose potential routes based on the reactivity of its functional groups.

Caption: Proposed degradation pathways for this compound.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

-

Oxidation: The hydroxyl group can be oxidized to a ketone, and the alkyne can undergo oxidative cleavage.

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat or certain catalysts.

-

Hydration: The alkyne can undergo hydration, typically in the presence of an acid catalyst, to form an enol which would tautomerize to a ketone.

Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, acidic and basic hydrolysis, and light exposure.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a UV or PDA detector

-

Validated HPLC method for the quantification of this compound

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into vials and store them at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specified time points. Include a control sample stored at the recommended storage temperature (e.g., -20°C).

-

Acidic Hydrolysis: Adjust the pH of the stock solution to an acidic pH (e.g., pH 1-2) using HCl. Store at room temperature and an elevated temperature.

-

Basic Hydrolysis: Adjust the pH of the stock solution to a basic pH (e.g., pH 12-13) using NaOH. Store at room temperature.

-

Photostability: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. Wrap a control sample in aluminum foil to protect it from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

Sample Analysis:

-

Neutralize the pH of the acidic and basic hydrolysis samples before analysis, if necessary.

-

Analyze all samples using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Identify and, if possible, quantify any major degradation products.

-

Caption: A typical workflow for the stability testing of this compound.

Analytical Methodologies

A robust analytical method is essential for the accurate determination of solubility and for monitoring stability. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound.

Recommended HPLC Method

Based on methods developed for other α-hydroxy acids, a reverse-phase HPLC method is recommended.[7][8][9][10]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous acidic buffer (e.g., dilute phosphoric acid or formic acid in water, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 210 nm, where the carboxylic acid chromophore absorbs.[8][9]

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve prepared from standard solutions of this compound of known concentrations.

Conclusion

This compound is a molecule with significant potential, but its handling and application require a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these critical properties, drawing upon established chemical principles and data from related compounds. The compound is expected to be soluble in polar protic solvents and moderately soluble in polar aprotic solvents, with low solubility in nonpolar solvents. Its stability is a key consideration, with evidence suggesting sensitivity to heat. The provided experimental protocols offer a systematic approach for researchers to quantitatively determine the solubility and stability of this compound, ensuring the reliability and reproducibility of their scientific endeavors. A validated stability-indicating HPLC method is the cornerstone of accurate analysis and is highly recommended for all quantitative studies.

References

- 1. This compound | C4H4O3 | CID 170267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 38628-65-8 | TCI AMERICA [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. fda.gov.tw [fda.gov.tw]

- 9. lawdata.com.tw [lawdata.com.tw]

- 10. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-3-butynoic acid, a structurally intriguing α-hydroxy acid containing an acetylenic functional group, has emerged as a molecule of significant interest due to its potent and specific biological activity. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a primary focus on its role as an enzyme inactivator. We will delve into its mechanism of action, propose detailed experimental protocols for its investigation, and explore its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in enzyme kinetics, drug discovery, and medicinal chemistry.

Introduction: Chemical Profile of this compound

This compound is a small organic molecule characterized by a four-carbon backbone, a carboxylic acid group, a hydroxyl group at the α-position (C2), and a terminal alkyne (C3-C4 triple bond).[1] This unique combination of functional groups imparts distinct chemical reactivity and biological specificity.

| Property | Value | Source |

| IUPAC Name | 2-hydroxybut-3-ynoic acid | [1] |

| Molecular Formula | C₄H₄O₃ | [1] |

| Molecular Weight | 100.07 g/mol | [1] |

| CAS Number | 38628-65-8 | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

The presence of the hydroxyl and carboxylic acid groups suggests aqueous solubility, while the terminal alkyne provides a site for potent interactions with biological macromolecules.

Primary Biological Activity: Suicide Inactivation of D-Lactate Dehydrogenase

The most well-documented biological activity of this compound is its function as a suicide inactivator of the flavoenzyme D-lactate dehydrogenase (D-LDH). This has been specifically demonstrated with D-LDH from the bacterium Megasphaera elsdenii.

Mechanism of Flavoenzyme Inactivation

This compound acts as both a substrate and an irreversible inactivator of D-LDH. The inactivation process is a classic example of "suicide inhibition," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.

The proposed mechanism involves the following key steps:

-

Enzyme Binding: this compound binds to the active site of D-LDH.

-

Catalytic Turnover: The enzyme initiates its catalytic cycle.

-

Formation of a Reactive Intermediate: An allene carbanion is generated through the abstraction of the α-hydrogen of this compound.

-

Covalent Adduct Formation: This highly reactive allene carbanion then covalently attacks the flavin adenine dinucleotide (FAD) cofactor of the enzyme.

-

Irreversible Inactivation: The formation of this covalent adduct leads to the irreversible inactivation of D-LDH.

This inactivation results in the formation of a stable, pink flavin adduct with distinct spectral properties.

Caption: Mechanism of D-LDH suicide inactivation.

Potential Therapeutic Applications and Future Research Directions

The specific and potent inhibition of D-LDH by this compound opens avenues for therapeutic development, particularly in areas where LDH plays a critical role in disease pathology.

Antimicrobial Potential

Many bacteria, including pathogenic species, rely on D-lactate metabolism. The targeted inhibition of bacterial D-LDH could represent a novel antimicrobial strategy. Further research is warranted to investigate the antimicrobial spectrum of this compound against a range of clinically relevant bacteria.

Anticancer Potential

While direct evidence for the anticancer activity of this compound is currently lacking, the broader family of butyric acid derivatives has been investigated for such properties. Some butyric acid derivatives are known to inhibit histone deacetylase (HDAC), an enzyme class implicated in cancer development.[4][5] Given the structural features of this compound, its potential as an anticancer agent, either through LDH inhibition or other mechanisms, is a compelling area for future investigation.

Other Potential Applications

Derivatives of butynoic acid have been explored for a variety of pharmacological activities, including anti-inflammatory effects.[6] The unique chemical structure of this compound makes it a candidate for broader screening in various disease models.

Proposed Synthesis of this compound

Step 1: Cyanohydrin Formation from Propynal

This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of propynal.[4][5]

-

Reactants: Propynal, Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN) with a weak acid.

-

Mechanism: The cyanide ion attacks the electrophilic carbonyl carbon of propynal, and the carbonyl oxygen is subsequently protonated to yield 2-hydroxy-3-butynenitrile.

Step 2: Hydrolysis of the Cyanohydrin

The resulting cyanohydrin is then hydrolyzed in the presence of a strong acid to yield the final product.[4]

-

Reactants: 2-hydroxy-3-butynenitrile, strong acid (e.g., HCl or H₂SO₄), water.

-

Mechanism: The nitrile group is hydrolyzed to a carboxylic acid group, yielding this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, a series of well-established in vitro assays can be employed.

Protocol for D-Lactate Dehydrogenase Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against purified D-LDH.

Materials:

-

Purified D-Lactate Dehydrogenase

-

This compound

-

D-Lactate (substrate)

-

NAD⁺ (cofactor)

-

Reaction Buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of D-LDH to each well and incubate for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding D-Lactate and NAD⁺.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction rates and determine the IC₅₀ value of this compound.

Protocol for Cellular Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cultured cells.

Materials:

-

Mammalian cell line (e.g., a cancer cell line or a normal cell line)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound stands out as a potent and specific inactivator of D-lactate dehydrogenase, a mechanism that holds significant promise for the development of novel therapeutic agents. While its full biological activity profile is yet to be completely elucidated, the foundational knowledge of its interaction with this key metabolic enzyme provides a strong rationale for further investigation. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path for researchers to explore the antimicrobial, anticancer, and other potential pharmacological activities of this fascinating molecule. As our understanding of the metabolic vulnerabilities of various diseases deepens, targeted enzyme inactivators like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. This compound | C4H4O3 | CID 170267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38628-65-8 [chemicalbook.com]

- 3. CA1234143A - Process for preparing 2-(4-hydroxyphenoxy)alkanoic acid compounds - Google Patents [patents.google.com]

- 4. Reaction of propanal with HCN followed by acid hydrolysis of the reaction product with produce [allen.in]

- 5. Propanal reacts with hydrogen cyanide to form 2-hydroxybutanenitrile. A s.. [askfilo.com]

- 6. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]

The Alkyne's Edge: A Technical Guide to 2-Hydroxy-3-butynoic Acid as a Premier Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless. The intricate three-dimensional architecture of pharmaceuticals and bioactive natural products necessitates the use of versatile and reliable chiral building blocks. Among these, 2-hydroxy-3-butynoic acid, a compact C4 molecule bearing both a hydroxyl and a terminal alkyne functionality, has emerged as a powerful and versatile synthon. Its unique structural features provide a gateway to a diverse array of complex molecular scaffolds, making it an invaluable asset in the pursuit of novel therapeutics and intricate molecular designs. This guide provides an in-depth exploration of the synthesis, key transformations, and strategic applications of this compound, underscoring its significance as a cornerstone of stereoselective synthesis.

The Foundation: Accessing Enantiopure this compound

The utility of any chiral building block is fundamentally dependent on the accessibility of its enantiomerically pure forms. For this compound, both asymmetric synthesis and chiral resolution of a racemic mixture present viable pathways to obtaining the desired (R)- or (S)-enantiomer.

Asymmetric Synthesis: Building Chirality from the Ground Up

The direct, enantioselective synthesis of this compound can be achieved through the asymmetric addition of an acetylide to a glyoxylate derivative. This approach leverages the power of chiral catalysts to control the stereochemical outcome of the carbon-carbon bond formation.

A prominent strategy involves the use of alkynylzinc reagents in the presence of a chiral ligand. The reaction of ethynylzinc with an ester of glyoxylic acid, catalyzed by a chiral amino alcohol, can afford the corresponding this compound ester in high enantiomeric excess.[1] The choice of the chiral ligand is paramount in achieving high levels of stereocontrol. Ligands such as N-methylephedrine have proven effective in this transformation.[1]

Diagram: Asymmetric Alkynylation for Enantioselective Synthesis

Caption: Asymmetric addition of an alkynylzinc to a glyoxylate ester.

Enzymatic Kinetic Resolution: Nature's Selectivity

A highly efficient and widely adopted method for obtaining enantiopure this compound is through the enzymatic kinetic resolution of its racemic ester. Lipases, particularly Candida antarctica lipase B (CAL-B), are renowned for their exceptional ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity.[2][3]

The process typically involves the transesterification of racemic ethyl 2-hydroxy-3-butynoate with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Table 1: Key Parameters in Enzymatic Kinetic Resolution of Ethyl 2-Hydroxy-3-butynoate

| Parameter | Typical Conditions | Rationale |

| Enzyme | Immobilized Candida antarctica lipase B (CAL-B) | High enantioselectivity for a broad range of secondary alcohols. Immobilization allows for easy recovery and reuse. |

| Substrate | Racemic ethyl 2-hydroxy-3-butynoate | The ethyl ester is a common and stable derivative. |

| Acyl Donor | Vinyl acetate | Acts as an irreversible acyl donor, driving the reaction forward. |

| Solvent | Aprotic organic solvents (e.g., hexane, MTBE) | Prevents hydrolysis and provides a suitable environment for the enzyme. |

| Temperature | 30-45 °C | Balances reaction rate and enzyme stability. |

| Monitoring | Chiral HPLC or GC | To determine enantiomeric excess (ee) and conversion. |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Hydroxy-3-butynoate

-

To a solution of racemic ethyl 2-hydroxy-3-butynoate (1.0 equiv.) in anhydrous hexane, add immobilized Candida antarctica lipase B (e.g., Novozym® 435, typically 10-20% by weight of the substrate).

-

Add vinyl acetate (0.6 equiv.) to the mixture.

-

Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted ethyl 2-hydroxy-3-butynoate from the acetylated product by column chromatography on silica gel.

This protocol provides access to both enantiomers of the chiral building block. The unreacted alcohol can be used directly, while the acetylated product can be hydrolyzed to afford the other enantiomer.

The Alkyne's Versatility: Key Transformations of this compound

The synthetic power of this compound lies in the strategic placement of its functional groups. The terminal alkyne is a hub for a multitude of transformations, while the α-hydroxy acid moiety can be derivatized or participate in cyclization reactions.

Reactions of the Alkyne Moiety

The terminal alkyne of this compound is a versatile handle for constructing more complex molecular architectures.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the introduction of diverse substituents at the terminus of the alkyne.

-

Click Chemistry: The alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a valuable scaffold in medicinal chemistry.

-

Hydration and Oxidation: The alkyne can be hydrated to form a methyl ketone or oxidized to a carboxylic acid, providing further functional group diversity.

-

Reduction: Selective reduction of the alkyne to an alkene (cis or trans) or a fully saturated alkane can be achieved using various catalytic systems.

Cyclization Reactions: Forging Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly butenolides and butyrolactones, which are common motifs in natural products.

Diagram: Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

For instance, intramolecular cyclization of derivatives of this compound can lead to the stereoselective formation of γ-butyrolactones. This can be achieved through various strategies, including transition metal-catalyzed cycloisomerization reactions.

In Action: this compound in the Total Synthesis of Natural Products

The true measure of a chiral building block's utility is its successful application in the synthesis of complex, biologically active molecules. While direct applications in named total syntheses are emerging, the structural motif is a key component of many natural products. For example, the core structure of butenolides and butyrolactones, readily accessible from this compound, is found in a vast array of natural products with diverse biological activities, including pheromones, antibiotics, and antitumor agents.[2]

The enantiopure α-hydroxy-γ-butyrolactone scaffold, which can be derived from this compound, is a key intermediate in the synthesis of compounds like (+)- and (-)-eldanolide, the wing gland pheromone of the male African sugar-cane borer.

Conclusion: A Future-Forward Building Block

This compound stands as a testament to the power of small, functionalized chiral molecules in the grand tapestry of organic synthesis. Its accessibility in enantiopure form, combined with the versatile reactivity of its alkyne and hydroxy acid functionalities, provides a direct and efficient entry point to a wide range of complex and valuable molecular targets. For researchers and professionals in drug discovery and development, a deep understanding of the synthesis and application of this potent chiral building block is not just an academic exercise but a strategic advantage in the quest for the next generation of therapeutics and functional molecules. As synthetic methodologies continue to evolve, the prominence of this compound as a cornerstone of stereoselective synthesis is set to grow, solidifying its place in the chemist's toolkit for years to come.

References

- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Hydroxy-3-butynoic Acid: From Synthesis to Potential Applications

Foreword: Unveiling a Molecule of Latent Potential

In the vast landscape of chemical entities, some molecules command immediate and widespread attention, while others remain in the periphery, their potential waiting to be fully unlocked. 2-Hydroxy-3-butynoic acid, a small, bifunctional molecule, arguably falls into the latter category. While a definitive "discovery" narrative and a rich history of investigation are not readily found in the annals of chemical literature, its unique structural features—a terminal alkyne and an α-hydroxy carboxylic acid—position it as a compound of significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview of this compound, from its most plausible synthetic routes to its potential, yet largely unexplored, applications. As we delve into the chemistry of this intriguing molecule, we will not only explore what is known but also illuminate the avenues for future research and development.

Physicochemical Properties and Structural Elucidation

This compound (IUPAC name: 2-hydroxybut-3-ynoic acid) is a C4 carboxylic acid containing a hydroxyl group at the alpha position and a terminal alkyne.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | [1] |

| Molecular Weight | 100.07 g/mol | [1] |

| CAS Number | 38628-65-8 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity (typical) | >97.0% | [2] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| InChIKey | LWNHDEQKHFRYMD-UHFFFAOYSA-N | [1] |

| SMILES | C#CC(C(=O)O)O | [1] |

Table 1: Physicochemical properties of this compound.

The presence of both a hydrophilic carboxylic acid and a hydroxyl group, along with a reactive alkyne functionality, imparts a unique chemical character to the molecule, suggesting its utility as a versatile building block in organic synthesis.

Synthesis of this compound: A Mechanistic Perspective

While a seminal publication detailing the first synthesis of this compound is not prominent in the literature, its structure strongly suggests a logical and efficient synthetic pathway: the cyanohydrin reaction starting from propynal, followed by hydrolysis. This well-established method for the preparation of α-hydroxy acids provides a reliable route to the target molecule.[2]

Proposed Synthetic Pathway: The Cyanohydrin Route

The synthesis can be conceptualized as a two-step process, as illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically grounded, hypothetical procedure based on established cyanohydrin formation and nitrile hydrolysis reactions.

Step 1: Synthesis of 2-Hydroxy-3-butynenitrile

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with propynal. The flask is cooled in an ice bath.

-